molecular formula C32H32N4O3 B300548 2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B300548
M. Wt: 520.6 g/mol
InChI Key: LUMJEGBAWXZTJC-UHFFFAOYSA-N
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Description

2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that belongs to the class of quinoline derivatives. It has been synthesized and extensively studied due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one limitation of this compound is its relatively complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on 2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is the development of more efficient synthesis methods, which would make this compound more accessible for researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more studies on the safety and toxicity of this compound in vivo, which would be important for its potential development as a therapeutic agent.
In conclusion, 2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising compound with significant potential applications in the field of medicinal chemistry. Its potent anti-cancer activity and range of biochemical and physiological effects make it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process. The initial step involves the condensation of 2-amino-4,7-dimethyl-1,8-naphthyridine-3-carbonitrile with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a base. This is followed by the reduction of the resulting imine with sodium borohydride. The final step involves the cyclization of the intermediate with aniline in the presence of a catalyst.

Scientific Research Applications

2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.

properties

Product Name

2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C32H32N4O3

Molecular Weight

520.6 g/mol

IUPAC Name

2-amino-1-anilino-4-(3-methoxy-4-phenylmethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C32H32N4O3/c1-32(2)17-25-30(26(37)18-32)29(24(19-33)31(34)36(25)35-23-12-8-5-9-13-23)22-14-15-27(28(16-22)38-3)39-20-21-10-6-4-7-11-21/h4-16,29,35H,17-18,20,34H2,1-3H3

InChI Key

LUMJEGBAWXZTJC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2NC3=CC=CC=C3)N)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2NC3=CC=CC=C3)N)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C

Origin of Product

United States

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